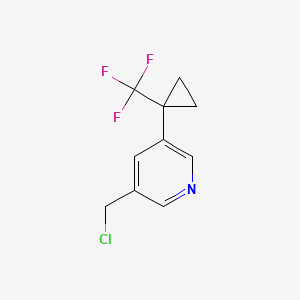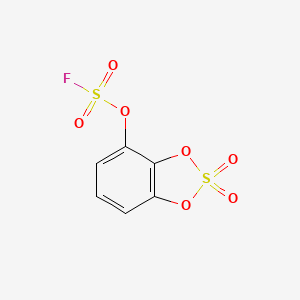
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a benzodioxathiol ring with a sulfurofluoridate group, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate typically involves the reaction of benzodioxathiol derivatives with sulfuryl fluoride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The sulfurofluoridate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .
Applications De Recherche Scientifique
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylic acid: Shares a similar benzodioxathiol ring structure but differs in functional groups and applications.
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate: Another compound with a similar core structure but different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H3FO7S2 |
|---|---|
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
4-fluorosulfonyloxy-2,2-dioxo-1,3,2λ6-benzodioxathiole |
InChI |
InChI=1S/C6H3FO7S2/c7-15(8,9)12-4-2-1-3-5-6(4)14-16(10,11)13-5/h1-3H |
Clé InChI |
PURWEOGLAOJTSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OS(=O)(=O)F)OS(=O)(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)
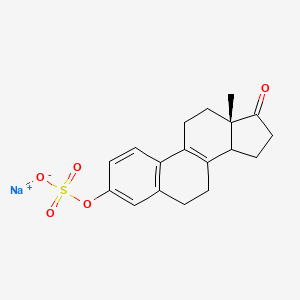
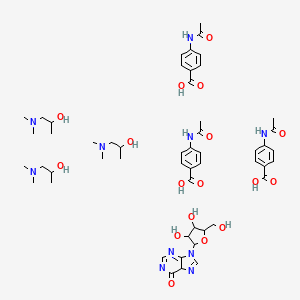
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
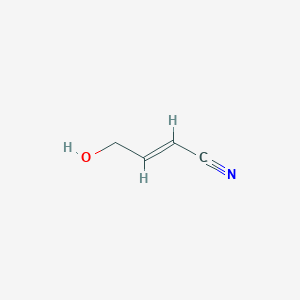
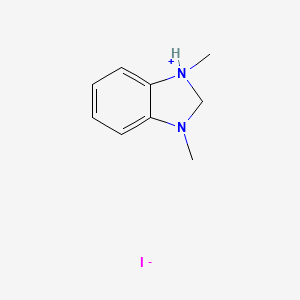
![2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14800117.png)
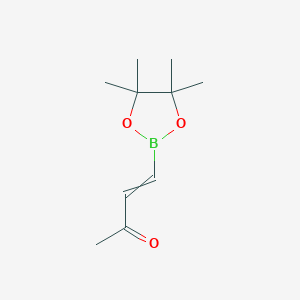
![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)
